1,7-Diacetamido-3,5-dimethyladamantane
Overview
Description
1,7-Diacetamido-3,5-dimethyladamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its rigid and stable structure. This compound is characterized by the presence of two acetamido groups at the 1 and 7 positions and two methyl groups at the 3 and 5 positions on the adamantane framework. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar adamantane derivatives have been found to interact with various targets, including enzymes and receptors, contributing to their diverse applications in medicinal chemistry .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, often involving the formation of carbocation or radical intermediates . These intermediates exhibit unique stability and reactivity compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of radical-based functionalization reactions, converting diamondoid c–h bonds to c–c bonds . This results in the production of diverse functional groups, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The adamantane structure is known to affect the penetration through the blood-brain barrier , which could influence the bioavailability of adamantane derivatives.
Result of Action
It’s worth noting that the synthesized ureas from the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines hold promise as human soluble epoxide hydrolase inhibitors .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diacetamido-3,5-dimethyladamantane typically involves the acylation of 1,7-diamino-3,5-dimethyladamantane. This can be achieved through the reaction of 1,7-diamino-3,5-dimethyladamantane with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the amino groups to acetamido groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,7-Diacetamido-3,5-dimethyladamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido groups to amino groups.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 1,7-diamino-3,5-dimethyladamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
1,7-Diacetamido-3,5-dimethyladamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetamido-3,5-dimethyladamantane
- 1-Bromo-3,5-dimethyladamantane
- Memantine
Uniqueness
1,7-Diacetamido-3,5-dimethyladamantane is unique due to the presence of two acetamido groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups on the adamantane framework enhances its interaction with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-(3-acetamido-5,7-dimethyl-1-adamantyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-11(19)17-15-6-13(3)5-14(4,7-15)9-16(8-13,10-15)18-12(2)20/h5-10H2,1-4H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGNHPUFDAVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)NC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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